

Application Notes and Protocols: Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(5-bromo-2-fluorophenyl)acetamide

Cat. No.: B113159

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Abstract

This document provides a detailed protocol for the synthesis of **N-(5-bromo-2-fluorophenyl)acetamide** from 5-bromo-2-fluoroaniline via an acylation reaction. The procedure outlines the use of acetic anhydride as the acylating agent in the presence of a base catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, intended to guide researchers in the efficient and reproducible synthesis of this valuable intermediate for pharmaceutical and materials science research.

Introduction

N-(5-bromo-2-fluorophenyl)acetamide is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The introduction of the acetamide group to the 5-bromo-2-fluoroaniline core modifies its electronic and steric properties, making it a versatile precursor for further chemical transformations. The following protocol details a standard laboratory procedure for the N-acetylation of 5-bromo-2-fluoroaniline, a common and efficient method for the preparation of the target compound.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

- 5-bromo-2-fluoroaniline
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Beakers, flasks, and other standard laboratory glassware
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

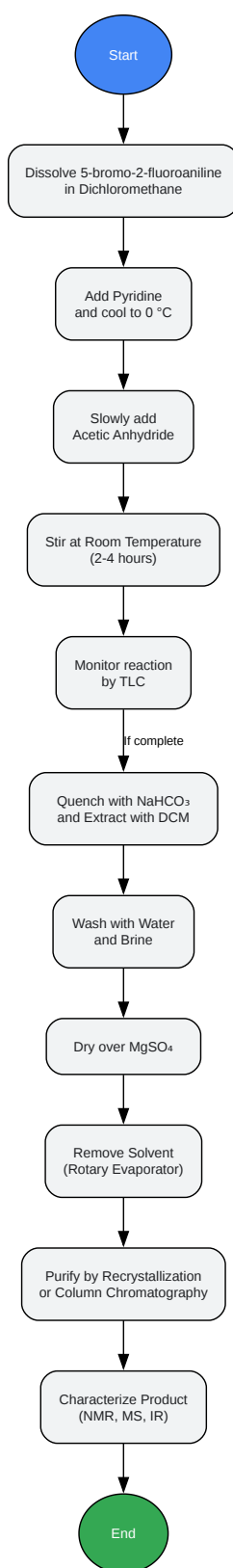
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM).
- **Addition of Base:** To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
- **Addition of Acylating Agent:** Slowly add acetic anhydride (1.1 eq) to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
- **Work-up:** Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- **Extraction and Drying:** Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **N-(5-bromo-2-fluorophenyl)acetamide** can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Parameter	Value
Reactants	
5-bromo-2-fluoroaniline	1.0 eq
Acetic anhydride	1.1 eq
Pyridine	1.2 eq
Reaction Conditions	
Solvent	Dichloromethane (DCM)
Temperature	0 °C to room temperature
Reaction Time	2-4 hours
Product Characterization	
Molecular Formula	C ₈ H ₇ BrFNO
Molecular Weight	232.05 g/mol [1]
Appearance	Off-white to pale yellow solid
Melting Point	102-105 °C (literature value for a similar compound)[2]
Spectroscopic Data	
¹ H NMR (CDCl ₃ , 400 MHz)	Consistent with the expected structure
¹³ C NMR (CDCl ₃ , 100 MHz)	Consistent with the expected structure
Mass Spectrometry (ESI-MS)	m/z calculated for C ₈ H ₈ BrFNO [M+H] ⁺ : 232.98, found: 232.98
IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~1670 (C=O stretch)

Experimental Workflow



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Caption: Synthesis workflow for **N-(5-bromo-2-fluorophenyl)acetamide**.

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References

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